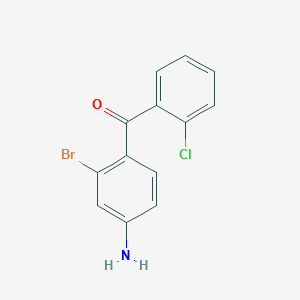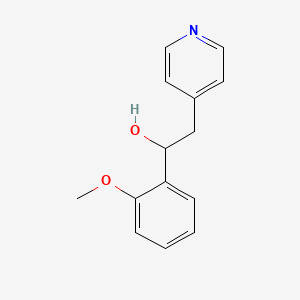
3-(2,2-Dimethylpropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylpropyl)phenol is an organic compound with the molecular formula C11H16O It is a phenolic compound characterized by a phenol group attached to a 2,2-dimethylpropyl substituent at the third position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)phenol typically involves the alkylation of phenol with 2,2-dimethylpropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5OH+(CH3)3CClAlCl3C6H4(CH2C(CH3)3)OH
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where phenol and 2,2-dimethylpropyl chloride are fed into a reactor containing a Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction of the phenolic group can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Applications De Recherche Scientifique
3-(2,2-Dimethylpropyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties due to the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethylpropyl)phenol primarily involves its phenolic group. Phenolic compounds are known for their ability to scavenge free radicals and chelate metal ions, which contributes to their antioxidant properties. The compound can interact with cellular signaling pathways and gene expression, modulating oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
3-(2,2-Dimethylpropyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, lacking the 2,2-dimethylpropyl substituent.
2,6-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups at the ortho positions.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications compared to other phenolic compounds.
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropyl)phenol |
InChI |
InChI=1S/C11H16O/c1-11(2,3)8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3 |
Clé InChI |
WAVIOQCZDDYAFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)

![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)


![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)

![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)




